molecular formula C4H5IN4 B2689892 2,4-Diamino-6-iodopyrimidine CAS No. 727651-44-7

2,4-Diamino-6-iodopyrimidine

Cat. No. B2689892
CAS RN: 727651-44-7
M. Wt: 236.016
InChI Key: CILZPFRDUNNUDD-UHFFFAOYSA-N
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Description

2,4-Diamino-6-iodopyrimidine is a derivative of pyrimidine, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . It is an organic compound that is used in various fields such as medical research and electrolysis industry .


Synthesis Analysis

The synthesis of 2,4-Diamino-6-iodopyrimidine involves several steps. One method involves the use of 2,4-diamino-6-hydroxypyrimidine as a raw material, which is chlorinated under the action of phosphorus oxychloride . The reaction is quenched with alcohols, and the product is dispersed using an organic solvent to obtain 2,4-diamino-6-hydroxypyrimidine hydrochloride . The hydrochloride is then neutralized with ammonia water to obtain the final product .


Molecular Structure Analysis

The molecular structure of 2,4-Diamino-6-iodopyrimidine is similar to that of other pyrimidine derivatives. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .


Chemical Reactions Analysis

2,4-Diamino-6-iodopyrimidine can undergo various chemical reactions. For instance, it can act as a corrosion inhibitor of mild steel in 0.1 M HCl . It can also be used in the synthesis of other compounds, such as diaminopyrimidine oxide derivatives .

Scientific Research Applications

Safety and Hazards

When handling 2,4-Diamino-6-iodopyrimidine, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

The future directions for 2,4-Diamino-6-iodopyrimidine could involve its use in the development of new drugs. For instance, it has been used in the design and synthesis of a series of inhibitors that have shown anti-tubercular activity against Mycobacterium tuberculosis . These compounds could be important lead compounds for future optimization towards the development of future anti-TB drugs .

properties

IUPAC Name

6-iodopyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN4/c5-2-1-3(6)9-4(7)8-2/h1H,(H4,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILZPFRDUNNUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1I)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diamino-6-iodopyrimidine

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